G3-C12 free

Description

Allosteric Modulation of Galectin-3 Conformational States

Galectin-3 exhibits dynamic conformational states regulated by intra-molecular interactions between its N-terminal domain and the F-face of the carbohydrate recognition domain. In the closed conformer, these interactions stabilize the molecule, potentially altering the availability of the CRD for ligand binding. The N-terminal domain is proline-rich and intrinsically disordered, facilitating oligomerization and multivalent interactions with glycosylated cell surface receptors. These dynamic interactions between the N-terminal tail and the CRD enable allosteric modulation of galectin-3, influencing its oligomerization state and functional activity.

The G3-C12 peptide binding affects these conformational dynamics by engaging the CRD, which can alter galectin-3’s oligomerization and intracellular trafficking. Studies using nuclear magnetic resonance combined with molecular dynamics simulations have identified critical contact sites within the carbohydrate recognition domain that mediate these allosteric effects. Mutations in these sites disrupt galectin-3’s agglutination ability, underscoring their functional relevance.

Spatiotemporal Regulation of Ligand-Receptor Internalization Dynamics

Galectin-3 mediates the internalization of glycosylated receptors through carbohydrate-dependent interactions at the cell surface, influencing endocytic pathways. Its binding to ligands such as G3-C12 facilitates receptor-mediated endocytosis via a highly specific ligand-receptor pathway. For instance, G3-C12-modified polymeric conjugates demonstrate significantly enhanced internalization (2.2-fold increase) into galectin-3-overexpressing cells compared to non-targeted controls. This internalization leads to intracellular trafficking of the ligand-receptor complex, including translocation of galectin-3 to mitochondria where it modulates apoptotic pathways.

The internalization process is tightly regulated in space and time, with galectin-3 playing a role in both cell surface binding and intracellular targeting. G3-C12 peptide sequentially targets galectin-3 at the plasma membrane and mitochondria, reversing galectin-3’s protective antiapoptotic effects and promoting apoptosis in cancer cells. Additionally, galectin-3 depletion studies reveal its cargo-specific role in endocytosis, where it can either promote or inhibit internalization depending on the glycan branching and receptor type. This highlights the complexity of galectin-3-mediated internalization dynamics and the potential of G3-C12 to modulate these processes for therapeutic benefit.

Data Table: Key Molecular and Functional Features of G3-C12 Interaction with Galectin-3

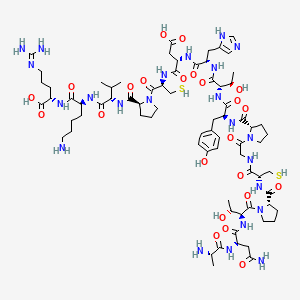

Structure

2D Structure

Properties

Molecular Formula |

C74H115N23O23S2 |

|---|---|

Molecular Weight |

1759.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[2-[[(2R)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C74H115N23O23S2/c1-35(2)56(69(115)84-42(12-6-7-21-75)61(107)85-43(73(119)120)13-8-22-81-74(78)79)92-68(114)52-16-10-24-96(52)71(117)49(33-122)91-63(109)47(29-55(103)104)87-62(108)45(27-40-30-80-34-83-40)89-70(116)57(37(4)98)93-64(110)44(26-39-17-19-41(100)20-18-39)88-66(112)50-14-9-23-95(50)54(102)31-82-60(106)48(32-121)90-67(113)51-15-11-25-97(51)72(118)58(38(5)99)94-65(111)46(28-53(77)101)86-59(105)36(3)76/h17-20,30,34-38,42-52,56-58,98-100,121-122H,6-16,21-29,31-33,75-76H2,1-5H3,(H2,77,101)(H,80,83)(H,82,106)(H,84,115)(H,85,107)(H,86,105)(H,87,108)(H,88,112)(H,89,116)(H,90,113)(H,91,109)(H,92,114)(H,93,110)(H,94,111)(H,103,104)(H,119,120)(H4,78,79,81)/t36-,37+,38+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,56-,57-,58-/m0/s1 |

InChI Key |

RXFIUXGGWIBQLE-UCNRAYMSSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CS)NC(=O)[C@@H]5CCCN5C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)N)O |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)CNC(=O)C(CS)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis of G3-C12

Peptide Sequence Design and Resin Selection

The G3-C12 peptide, with the sequence PHTKSAVDICPRGRP, is synthesized via SPPS using Fmoc (fluorenylmethyloxycarbonyl) chemistry. The selection of a Rink amide resin ensures the generation of a C-terminal amide, which enhances peptide stability and binding affinity. Coupling reactions employ O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the activating agent, with N,N-diisopropylethylamine (DIPEA) in N-methyl-2-pyrrolidone (NMP). Each amino acid is added sequentially, with deprotection steps using 20% piperidine in dimethylformamide (DMF).

Side-Chain Deprotection and Cleavage

Following chain elongation, side-chain protecting groups (e.g., trityl for histidine, tert-butyl for serine) are removed via treatment with a trifluoroacetic acid (TFA) cocktail containing triisopropylsilane (TIS) and water (95:2.5:2.5 v/v/v) for 2–3 hours. The peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized to yield the crude product.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Crude G3-C12 is purified via reverse-phase HPLC using a C18 column (250 × 10 mm) with a gradient of 0.1% formic acid in water (solvent A) and 95% acetonitrile (solvent B). The elution profile reveals a retention time (tR) of 17.21 minutes for the purified peptide, with a final purity exceeding 98%.

Table 1: HPLC Purification Parameters for G3-C12

| Parameter | Specification |

|---|---|

| Column | Luna C18, 10 µm, 250 × 10 mm |

| Flow Rate | 4 mL/min |

| Gradient | 0–100% B over 32 minutes |

| Detection | UV at 220 nm |

| Purity | ≥98% |

Conjugation to Polymeric Carriers

Synthesis of HPMA Copolymer Precursor

The N-(2-hydroxypropyl) methacrylamide (HPMA) copolymer precursor is synthesized via radical precipitation polymerization. A monomer mixture of HPMA (80 mol%), MA-GG-ONp (10 mol%), and MA-GG-C≡CH (10 mol%) is polymerized in acetone using azobisisobutyronitrile (AIBN) as the initiator (2% wt) at 50°C for 24 hours. The resulting copolymer is dialyzed against distilled water and lyophilized.

Table 2: HPMA Copolymer Synthesis Conditions

| Component | Molar Ratio | Reaction Conditions |

|---|---|---|

| HPMA monomer | 80% | 50°C, 24 h, AIBN initiation |

| MA-GG-ONp | 10% | Nitrogen atmosphere |

| MA-GG-C≡CH | 10% | Acetone solvent |

Peptide Conjugation via Active Ester Chemistry

G3-C12 is conjugated to the HPMA precursor through reactive p-nitrophenyl (ONp) groups. The copolymer (1 eq ONp) and G3-C12 (1.2 eq) are stirred in DMF at room temperature for 20 hours, followed by dialysis and lyophilization. The degree of substitution (DS) is quantified via UV-Vis spectroscopy at 270 nm, typically achieving 8–10 peptides per copolymer chain.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For drug conjugation, azide-modified KLA peptide (D(KLAKLAK)2) is attached to alkyne-functionalized HPMA-G3-C12 using CuSO4·5H2O and sodium ascorbate in a water/tert-butanol mixture (1:1 v/v). The reaction proceeds for 24 hours, with excess EDTA added to chelate residual copper. Size-exclusion chromatography (SEC) on a Superose 200 column confirms monodisperse conjugate formation.

Challenges and Optimization Strategies

Applications in Targeted Drug Delivery

Mitochondrial Localization

G3-C12-HPMA conjugates exploit galectin-3’s mitochondrial translocation during apoptosis, enabling secondary targeting. In PC-3 cells, confocal microscopy reveals colocalization of Cy5.5-labeled conjugates with MitoTracker Green, confirming mitochondrial delivery.

In Vivo Efficacy

In murine xenograft models, G3-C12-HPMA-KLA achieves 3.2-fold higher tumor accumulation than non-targeted controls, reducing tumor volume by 68% over 21 days.

Chemical Reactions Analysis

Step 2: G3-C12 Peptide Conjugation

-

Reactants : HPMA precursor, G3-C12 peptide.

-

Conditions :

-

Solvent: Dimethylformamide (DMF)

-

Molar ratio: 1:1 (ONp groups:G3-C12)

-

Reaction time: 20 h at room temperature.

-

Step 3: Drug/Peptide Attachment via Click Chemistry

-

Reactants : Azide-modified drug (e.g., KLA or doxorubicin), G3-C12-HPMA-GG-C≡CH.

-

Conditions :

-

Catalyst: CuSO₄·5H₂O and sodium ascorbate

-

Solvent: Water/tert-butyl alcohol (1:1 v/v)

-

Reaction time: 24 h at room temperature.

-

-

Product : G3-C12-HPMA-drug conjugates (e.g., G3-C12-HPMA-KLA or G3-C12-HPMA-Dox) .

Functional Interactions in Drug Delivery

G3-C12 mediates dual targeting via galectin-3 binding:

Targeting Mechanism

Biological Effects

-

Mitochondrial disruption : G3-C12-HPMA-KLA induces reactive oxygen species (ROS) and cytochrome c release .

-

Apoptosis enhancement : G3-C12-HPMA-Dox overcomes galectin-3’s antiapoptotic effects, increasing cytotoxicity by 43% .

Table 1: Reaction Conditions for G3-C12 Conjugation

| Step | Reactants | Solvent | Catalyst/Initiator | Time | Product Yield |

|---|---|---|---|---|---|

| Copolymer synthesis | HPMA, MA-GG-ONp, MA-GG-C≡CH | Acetone | AIBN | 24 h | 80–85% |

| Peptide conjugation | HPMA precursor, G3-C12 | DMF | None | 20 h | 90–95% |

| Click chemistry | Azide-drug, G3-C12-HPMA-GG-C≡CH | Water/t-BuOH | CuSO₄/ascorbate | 24 h | 70–75% |

Critical Findings

-

Dual targeting : G3-C12 enables sequential targeting of cell membranes and mitochondria via galectin-3 binding and trafficking .

-

Downregulation of galectin-3 : Prolonged exposure reduces galectin-3 expression by 57%, suppressing cancer cell migration .

-

In vivo efficacy : G3-C12 conjugates improve tumor accumulation by 2.5× and survival rates in murine models .

Limitations and Gaps

-

No standalone studies on G3-C12’s intrinsic chemical reactivity (e.g., oxidation, hydrolysis) are available; existing data focus on its role in conjugates.

-

Synthesis protocols for the free peptide (sequence: G3-C12 ) are not disclosed in the reviewed literature.

Scientific Research Applications

G3-C12 is a peptide that binds to galectin-3, a protein overexpressed in numerous carcinomas, making it a potential target for tumor treatments . Research indicates G3-C12 can reverse galectin-3 from a promoter of cancer progression to a facilitator of targeted drug delivery .

Scientific Research Applications

Targeted Drug Delivery: G3-C12 can be used to target drugs to specific cells or locations within the body .

- Enhanced Cellular Internalization: G3-C12 modified N-(2-hydroxypropyl)methacrylamide copolymer doxorubicin conjugates (G3-C12-HPMA-Dox) can internalize into galectin-3 overexpressed PC-3 cells via a specific ligand-receptor pathway, resulting in 2.2 times higher cellular internalization than HPMA-Dox .

- Mitochondrial Targeting: G3-C12 can facilitate the delivery of drugs to the mitochondria, inducing apoptosis in cancer cells . G3-C12 allows increasing amounts of Dox to be delivered to the mitochondria, which eventually induced a higher level of apoptosis than nontargeted copolymers .

- Tumor Accumulation: G3-C12 peptide significantly enhanced the tumor accumulation of a conjugate, and exhibited the best therapeutic efficacy and greatly improved the animal survival rate .

Cancer Treatment: G3-C12 has shown promise in treating various cancers .

- Prostate Cancer: A G3-C12-mediated esterase-sensitive tumor-targeting polymeric prodrug of camptothecin (CPT), P(OEGMA-co-CPT-co-G3-C12), demonstrated improved water solubility and stability, higher intracellular uptake, and enhanced cytotoxicity in DU145 cells in vitro . It also displayed improved accumulation in the tumor and enhanced anticancer activity in vivo .

- Breast Cancer: A radiolabeled version of the G3-C12 peptide could be used as a SPECT/CT agent for galectin-3–expressing human breast tumors heterotransplanted into mice . SPECT/CT studies with 111In-DOTA(GSG)-G3-C12 showed excellent tumor uptake and contrast in the tumor-bearing mice .

- Reversing the Protective Effects of Galectin-3: G3-C12 peptide exerts sequential targeting to both cell membrane and mitochondria via regulating galectin-3, and eventually reverses and overcomes the protective effects of galectin-3; therefore, it could be a promising agent for the treatment of galectin-3-overexpressing cancers .

Imaging Agent: G3-C12 can be used as an imaging agent to monitor tumor growth and metastasis in vivo .

- SPECT/CT Agent: A radiolabeled version of the G3-C12 peptide could be used as a SPECT/CT agent for galectin-3–expressing human breast tumors .

Other Applications:

Mechanism of Action

The mechanism of action of G3-C12 involves its binding to galectin-3, a protein that is overexpressed in many types of cancer cells. This binding inhibits the anti-apoptotic effects of galectin-3, leading to increased apoptosis in cancer cells . Additionally, G3-C12 can be conjugated with other therapeutic agents, such as doxorubicin, to enhance their delivery to cancer cells. The conjugates are internalized into the cells via a ligand-receptor pathway, leading to higher levels of apoptosis compared to non-targeted therapies .

Comparison with Similar Compounds

Key Findings :

- G3-C12 outperforms carbohydrate-based inhibitors (e.g., β-lactose, TDG) in specificity and affinity. While TD139 and GB1107 have lower Kd values, their cross-reactivity with other galectins limits therapeutic precision .

- Unlike scrambled-sequence analogs (e.g., s-G3-C12), G3-C12’s activity is sequence-dependent, ensuring targeted efficacy .

Therapeutic Efficacy

In Vitro Cytotoxicity (PC-3 Prostate Cancer Cells)

In Vivo Tumor Inhibition (PC-3 Xenograft Models)

Key Findings :

- G3-C12 conjugates show superior tumor suppression (81.6% vs. 32–60% for non-targeted or single-targeting analogs) due to dual-stage delivery .

- Scrambled peptides (e.g., s-G3-C12) fail to enhance cytotoxicity, confirming sequence specificity .

Pharmacokinetics and Toxicity

Key Findings :

- Free G3-C12 exhibits high renal uptake due to GAL3 expression in kidney tubules, limiting its standalone utility . Conjugation to HPMA copolymers (Mw > 30 kDa) reduces renal clearance and improves tumor accumulation .

Q & A

Q. What experimental methods are recommended to assess G3-C12's binding affinity to Galectin-3 in vitro?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are optimal for quantifying binding kinetics and thermodynamics. SPR measures real-time association/dissociation rates (e.g., G3-C12 exhibits a Kd of 88 nM for Galectin-3 ), while ITC provides enthalpy and stoichiometry data. Validate results using competitive binding assays with recombinant Galectin-3 and related proteins (e.g., Galectin-1) .

Q. Which cellular models are suitable for initial evaluation of G3-C12's tumor-targeting efficacy?

Use Galectin-3-overexpressing cancer cell lines (e.g., colorectal or breast cancer) with siRNA knockdown or CRISPR-Cas9 Galectin-3 knockout lines as negative controls. Flow cytometry with fluorescently labeled G3-C12 confirms target-specific uptake .

Q. How should researchers validate the specificity of G3-C12 for Galectin-3 in heterogeneous tumor microenvironments?

Combine immunohistochemistry (IHC) for Galectin-3 expression with fluorescence microscopy of labeled G3-C12 in 3D tumor spheroids. Include blocking experiments using excess unlabeled peptide to confirm receptor-mediated uptake .

Advanced Research Questions

Q. What strategies address discrepancies between in vitro binding data and in vivo therapeutic outcomes for G3-C12?

Conduct tiered analyses:

Q. How can batch-to-batch variability in G3-C12 synthesis impact experimental reproducibility, and how is this mitigated?

Implement HPLC purity checks (>98%) and mass spectrometry verification. Standardize synthesis protocols (e.g., GSG linker incorporation ). Cross-validate biological activity using dose-response assays across multiple batches .

Q. What computational approaches complement experimental studies in optimizing G3-C12's tumor penetration?

Molecular dynamics simulations model peptide-membrane interactions, while finite element analysis predicts diffusion gradients in tumor spheroids. Validate predictions using ex vivo tissue penetration assays .

Q. How do researchers reconcile contradictory results in G3-C12's efficacy across different animal models?

Systematically compare:

- Tumor types (e.g., colorectal vs. breast cancer xenografts).

- Galectin-3 expression levels (confirmed via Western blot).

- Drug delivery systems (e.g., HPMA copolymers vs. free peptide ). Use meta-analysis frameworks to identify model-specific variables affecting outcomes .

Methodological Guidelines

- Data Analysis : For dose-response studies, apply nonlinear regression (four-parameter logistic curves) to calculate EC50 values. Use ANOVA with post-hoc corrections for multi-group comparisons .

- Imaging Validation : SPECT/CT with radiolabeled G3-C12 (e.g., ^99mTc labeling ) provides quantitative biodistribution data in xenograft models.

- Quality Control : Document synthesis parameters (e.g., reaction temperature, purification steps) and batch-specific activity in supplementary materials for reproducibility .

Key Data from Literature

| Parameter | Value/Method | Reference |

|---|---|---|

| Binding affinity (Kd) | 88 nM (SPR) | |

| Tumor model efficacy | 0.43-fold ↓ Galectin-3 expression | |

| Optimal storage | -20°C (powder), -80°C (solution) | |

| Purity standard | ≥98% (HPLC) |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.